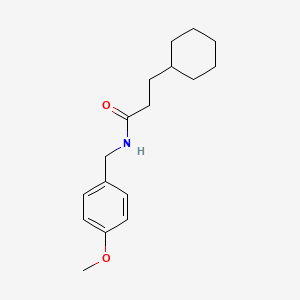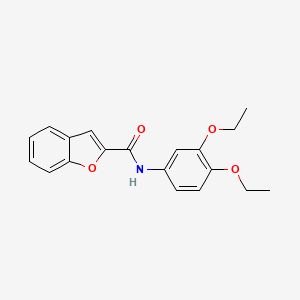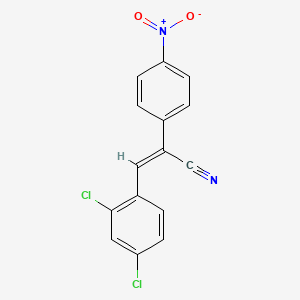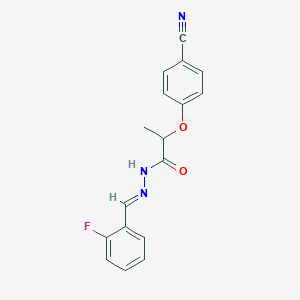
N-(4-bromophenyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-(2-thienyl)acrylamide, also known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTAA belongs to the class of acrylamide derivatives, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
作用機序
The mechanism of action of N-(4-bromophenyl)-3-(2-thienyl)acrylamide is not fully understood, but several studies have suggested that it exerts its biological activity by modulating various signaling pathways. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been shown to activate the p38 MAPK signaling pathway, which plays a critical role in regulating cell proliferation, apoptosis, and inflammation. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has also been reported to inhibit the NF-κB signaling pathway, which is a key regulator of the immune response and inflammation.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been found to exhibit several biochemical and physiological effects in various scientific research studies. In vitro studies have shown that N-(4-bromophenyl)-3-(2-thienyl)acrylamide inhibits the activity of several enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has also been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
N-(4-bromophenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its high yield and purity, and its potent biological activity. However, there are also some limitations to using N-(4-bromophenyl)-3-(2-thienyl)acrylamide in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(4-bromophenyl)-3-(2-thienyl)acrylamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the scientific research of N-(4-bromophenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(4-bromophenyl)-3-(2-thienyl)acrylamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-bromophenyl)-3-(2-thienyl)acrylamide in vivo, which would provide valuable information for its clinical development. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-bromophenyl)-3-(2-thienyl)acrylamide and to identify its molecular targets.
合成法
The synthesis of N-(4-bromophenyl)-3-(2-thienyl)acrylamide involves the reaction between 4-bromobenzaldehyde and 2-thiophene carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain N-(4-bromophenyl)-3-(2-thienyl)acrylamide in high yield and purity. The synthesis of N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been reported in several studies, and the method has been optimized for different reaction conditions to improve the yield and purity of the product.
科学的研究の応用
N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the main areas of interest is its antitumor activity. Several studies have reported that N-(4-bromophenyl)-3-(2-thienyl)acrylamide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of interest is the anti-inflammatory activity of N-(4-bromophenyl)-3-(2-thienyl)acrylamide. Inflammation is a complex biological response that plays a critical role in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators.
特性
IUPAC Name |
(E)-N-(4-bromophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJMWWDGCHJWNV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711409.png)
![1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)


![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)



![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)
